

PBRM1-BD2-IN-4: A Comparative Guide to a Potent Bromodomain Inhibitor

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-4*

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This guide provides a comprehensive comparison of the bromodomain inhibitor **PBRM1-BD2-IN-4** with other relevant compounds targeting the Polybromo-1 (PBRM1) protein. PBRM1 is a critical subunit of the PBAF chromatin remodeling complex and a subject of intense research due to its frequent mutation in various cancers, most notably clear cell renal cell carcinoma (ccRCC). This document summarizes key performance data, details experimental methodologies for reproducibility, and visualizes associated cellular signaling pathways.

Performance Comparison of PBRM1 Inhibitors

The following tables present a summary of the inhibitory potency and binding affinity of **PBRM1-BD2-IN-4** and its analogs against the second bromodomain (BD2) of PBRM1. For comparative purposes, data for other known PBRM1 inhibitors, PFI-3 and BI-9564, are also included where available. The data is collated from in vitro biochemical assays.

Table 1: Inhibitory Potency (IC₅₀) of PBRM1 Bromodomain Inhibitors

Compound	Target Bromodomain	IC50 (μM)	Assay
PBRM1-BD2-IN-4 (Compound 15)	PBRM1-BD2	0.2	AlphaScreen[1]
Compound 7 (analog)	PBRM1-BD2	0.2	AlphaScreen[1]
Compound 8 (analog)	PBRM1-BD2	6.3	AlphaScreen[1]
Compound 16 (analog)	PBRM1-BD2	0.26	AlphaScreen[1]
Compound 24 (analog)	PBRM1-BD2	0.43	AlphaScreen[1]
Compound 25 (analog)	PBRM1-BD2	0.22	AlphaScreen[1]
Compound 26 (analog)	PBRM1-BD2	0.29	AlphaScreen[1]
PFI-3	PBRM1	70% inhibition at 2 μM	Not specified[2]
BI-9564	BRD9	0.075	AlphaScreen[3][4]
BI-9564	BRD7	3.4	AlphaScreen[4][5]

Table 2: Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors

Compound	Target Bromodomain	Kd (μ M)	Assay
PBRM1-BD2-IN-4 (Compound 15)	PBRM1-BD2	1.5	Isothermal Titration Calorimetry (ITC)[1]
PBRM1-BD2-IN-4 (Compound 15)	PBRM1-BD5	3.9	Isothermal Titration Calorimetry (ITC)[1]
Compound 5 (precursor)	PBRM1-BD2	45.3	NMR
Compound 7 (analog)	PBRM1-BD2	0.7	Isothermal Titration Calorimetry (ITC)[1]
Compound 7 (analog)	PBRM1-BD5	0.35	Isothermal Titration Calorimetry (ITC)[1]
Compound 7 (analog)	SMARCA4	5.0	Isothermal Titration Calorimetry (ITC)[1]
Compound 8 (analog)	PBRM1-BD2	6.9	Isothermal Titration Calorimetry (ITC)[1]
Compound 8 (analog)	PBRM1-BD5	3.3	Isothermal Titration Calorimetry (ITC)[1]
BI-9564	BRD9	0.014	Isothermal Titration Calorimetry (ITC)[3][4] [6]
BI-9564	BRD7	0.239	Isothermal Titration Calorimetry (ITC)[3][4] [6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is used to measure the ability of a compound to inhibit the interaction between the PBRM1 bromodomain and an acetylated histone peptide.

- Reagents and Materials:
 - His-tagged PBRM1-BD2 protein
 - Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
 - Streptavidin-coated Donor beads
 - Anti-His antibody-conjugated Acceptor beads
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
 - Test compounds (e.g., **PBRM1-BD2-IN-4**) serially diluted in DMSO.
 - 384-well microplates.
- Procedure:
 - Add 5 μ L of assay buffer containing 0.2 μ M of His-tagged PBRM1-BD2 to each well of a 384-well plate.
 - Add 100 nL of test compound at various concentrations.
 - Incubate for 15 minutes at room temperature.
 - Add 5 μ L of assay buffer containing 0.2 μ M of biotinylated H4K16ac peptide.
 - Add 5 μ L of a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads (final concentration of 10 μ g/mL each).
 - Incubate for 60 minutes at room temperature in the dark.

- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - The IC50 values are calculated from the resulting dose-response curves using a non-linear regression model.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

- Reagents and Materials:
 - Purified PBRM1-BD2 protein (e.g., 20 μ M in ITC buffer).
 - Test compound (e.g., **PBRM1-BD2-IN-4**, 200 μ M in ITC buffer).
 - ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). All solutions must be in identical buffer to minimize heats of dilution.
 - Isothermal Titration Calorimeter.
- Procedure:
 - Degas all solutions thoroughly before use.
 - Load the protein solution into the sample cell of the calorimeter.
 - Load the compound solution into the injection syringe.
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of injections (e.g., 19 injections of 2 μ L each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

- Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

Differential Scanning Fluorimetry (DSF) for Thermal Shift Analysis

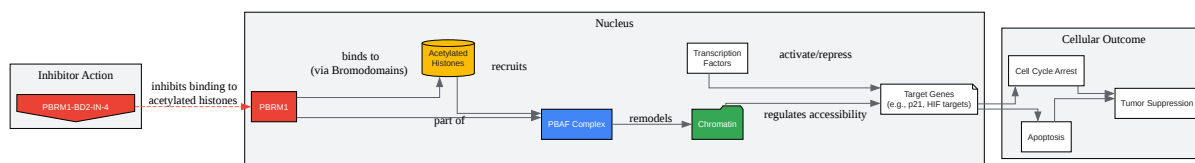
DSF, or thermal shift assay, is used to assess the stabilization of a protein upon ligand binding by measuring the change in its melting temperature (T_m).

- Reagents and Materials:
 - Purified PBRM1-BD2 protein (e.g., 2 μ M in DSF buffer).
 - SYPRO Orange dye (e.g., 5X final concentration).
 - Test compound (e.g., **PBRM1-BD2-IN-4**, at various concentrations).
 - DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
 - Real-time PCR instrument.
- Procedure:
 - Prepare a master mix of protein and SYPRO Orange dye in DSF buffer.
 - Aliquot the master mix into the wells of a 96-well PCR plate.
 - Add the test compound at various concentrations to the wells.
 - Seal the plate and centrifuge briefly.
 - Place the plate in a real-time PCR instrument.

- Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange during the temperature ramp.
- Data Analysis:
 - The melting temperature (T_m) is determined by fitting the fluorescence curve to a Boltzmann equation. The change in T_m (ΔT_m) in the presence of the compound indicates ligand-induced stabilization.

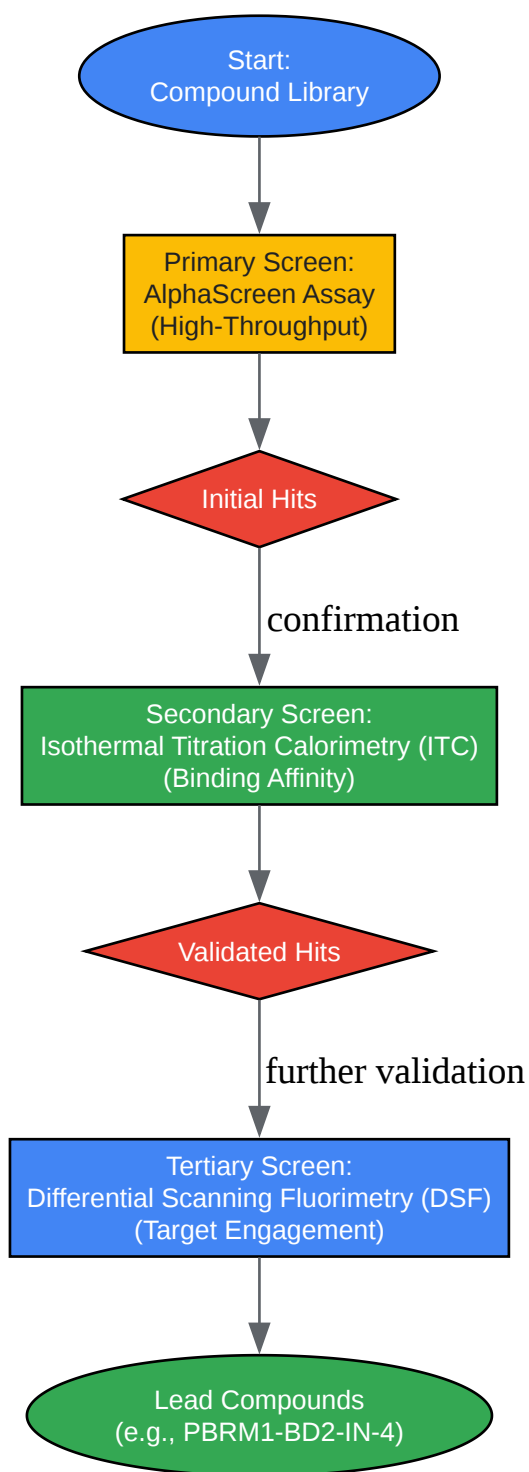
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PBRM1 function and the experimental workflow for its inhibitor screening.



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Caption: PBRM1 Signaling Pathway and Inhibitor Action.



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Caption: Experimental Workflow for PBRM1 Inhibitor Discovery.

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